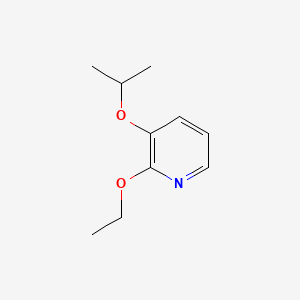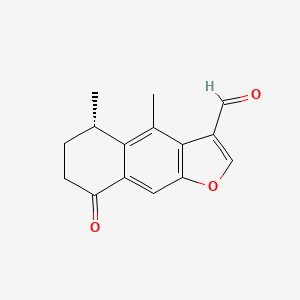![molecular formula C8H10BNO2 B581017 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0](/img/structure/B581017.png)
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol
説明
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound with the CAS Number: 117098-93-8 . It has a molecular weight of 185.42 . The compound is recognized to possess potent pharmacological activities .
Synthesis Analysis
The synthesis of boron-based benzo[c][1,2]oxadiazoles and benzo[c][1,2]thiadiazoles involves two steps. The first step is a substitution reaction, followed by the hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is represented by the linear formula C7H9BClNO2 . The InChI Code for this compound is 1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8 (10)7 (5)3-6;/h1-3,10H,4,9H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, a derivative of benzoxaboroles, has been explored for its unique synthesis protocols and chemical properties. Benzoxaboroles are recognized for their significant role in medicinal chemistry due to their biological activity and potential in clinical trials. The comprehensive review by Adamczyk-Woźniak et al. (2009) highlights the structure, synthesis methods, and wide applications of benzoxaboroles, including their function as building blocks in organic synthesis, protective groups, and molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009).
Antioxidant Capacity
The unique properties of benzoxaboroles extend to their potential antioxidant capacities. The study by Ilyasov et al. (2020) on the ABTS/PP Decolorization Assay sheds light on the antioxidant capacity of benzoxaboroles among other compounds. It outlines the reaction pathways that underlie the assay of antioxidant capacity, suggesting that some benzoxaboroles can form coupling adducts with radical cations, which might contribute to their antioxidant properties (Ilyasov et al., 2020).
Synthetic Applications
Further exploring the synthetic versatility of benzoxaborole derivatives, Özil and Menteşe (2020) discuss the advantages of microwave-assisted synthesis for benzoxazole derivatives, a closely related chemical class. This method enhances diversity and efficiency in the synthesis process, showcasing the potential of using such innovative techniques for benzoxaboroles as well (Özil & Menteşe, 2020).
Pharmacological Applications
The patent review by Nocentini et al. (2018) on benzoxaborole compounds provides a comprehensive overview of their pharmacological applications. It highlights the broad spectrum of activities, including antibacterial, antifungal, and anti-inflammatory effects, demonstrating the significant impact of benzoxaborole derivatives in medicinal chemistry and their ongoing clinical trials (Nocentini et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
将来の方向性
The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The synthesized hybrids were characterized by suitable spectroscopic techniques, and the biological studies are currently underway . This is the first example to develop boron-based hypoxia agents .
特性
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQYHQXQCMJSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

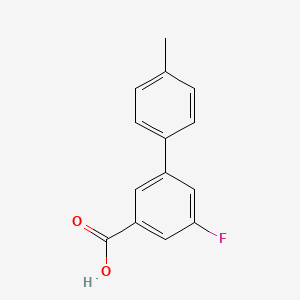
![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
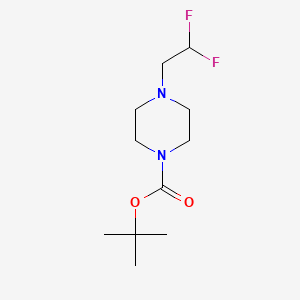
![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
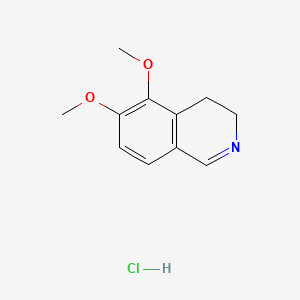
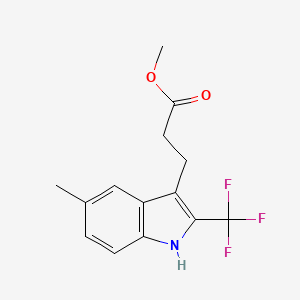
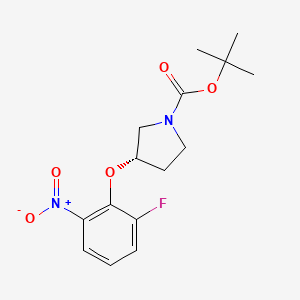
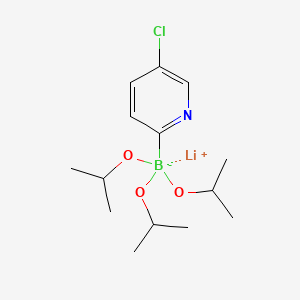
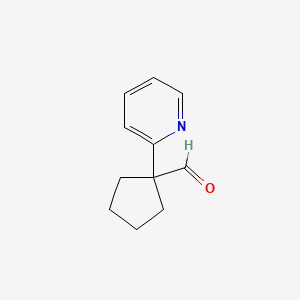
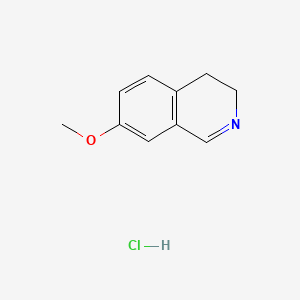
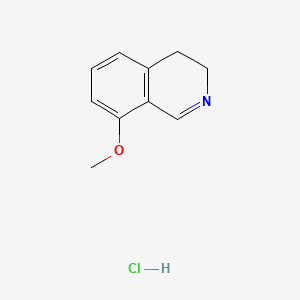
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
